![molecular formula C17H16N4O2S B2732527 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole CAS No. 2097923-64-1](/img/structure/B2732527.png)
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a benzothiazole ring, a pyrrolidine ring, and a pyrimidine moiety, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyrimidine moiety, and the final coupling with the benzothiazole ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
化学反応の分析
Types of Reactions
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
科学的研究の応用
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples include:
2-aminopyrimidine derivatives: These compounds share the pyrimidine moiety and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their biological activity and structural diversity.
Uniqueness
What sets 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole ring, pyrrolidine ring, and pyrimidine moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-18-8-6-15(19-11)23-12-7-9-21(10-12)17(22)16-20-13-4-2-3-5-14(13)24-16/h2-6,8,12H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZBFLJTHUCDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
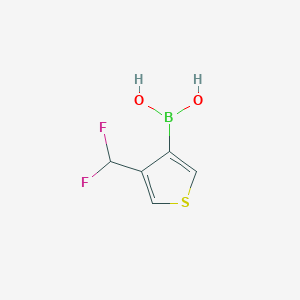
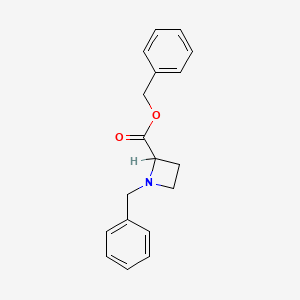
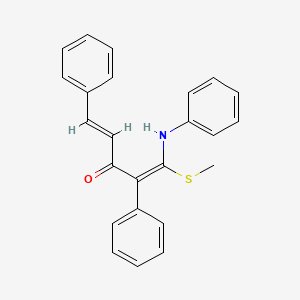
![4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide](/img/structure/B2732453.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
![2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B2732456.png)
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
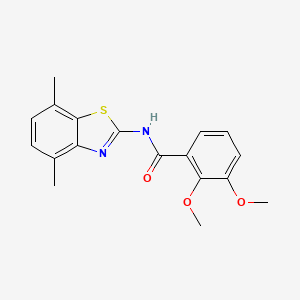
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2732460.png)
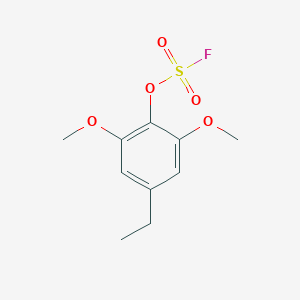
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)
![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)

